molecular formula C8H9NO2 B8692710 N-[(4-Hydroxyphenyl)methyl]formamide CAS No. 86386-69-8

N-[(4-Hydroxyphenyl)methyl]formamide

Cat. No. B8692710
M. Wt: 151.16 g/mol
InChI Key: JCDWXESTXVUQNR-UHFFFAOYSA-N
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Patent
US08329948B2

Procedure details

4-hydroxybenzaldehyde (1.22 g or 10 mmol), formamide (22.72 g or 20.03 mL) and formic acid (2.43 g or 2 mL) were placed into a 50 mL round bottom flask equipped with a thermometer, a reflux condenser, a magnetic stirrer and a heating mantle. The reaction mixture was heated to 189° C. The heating was immediately turned off; the reaction flask was quickly raised from the heating mantle and allowed to cool to room temperature. The TLC conducted on the cold reaction mixture confirmed that the reaction was complete. The reaction mixture was diluted with 50 ml of water and extracted with ethyl acetate. The extract was dried with sodium sulfate and the solvent was evaporated to produce 1.17 g (77.1%) of 4-hydroxybenzylformamide (IV).
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
20.03 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[CH:10]([NH2:12])=[O:11].C(O)=O>O>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:12][CH:10]=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
20.03 mL
Type
reactant
Smiles
C(=O)N
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
189 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, a reflux condenser, a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the reaction flask was quickly raised from the heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The TLC conducted on the cold reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(CNC=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 77.1%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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